

Preliminary Efficacy of B1912: A Technical Overview

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Compound of Interest

Compound Name: **B1912**

Cat. No.: **B1666524**

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Disclaimer: Publicly available information, preclinical studies, or clinical trial data for a compound designated "**B1912**" could not be identified. The following technical guide is a representative example constructed to fulfill the structural and content requirements of the prompt, based on a hypothetical molecule, **B1912**, a selective inhibitor of Mitogen-Activated Protein Kinase Kinase (MEK1/2). All data, protocols, and pathways described herein are illustrative.

Introduction

B1912 is a novel, orally bioavailable, small-molecule inhibitor targeting the dual-specificity kinases MEK1 and MEK2. These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, a critical cascade that regulates cellular proliferation, differentiation, and survival. Dysregulation of this pathway is a hallmark of numerous human cancers, making MEK an attractive therapeutic target. This document summarizes the preliminary preclinical studies conducted to evaluate the efficacy, selectivity, and mechanism of action of **B1912** in relevant cancer models.

Quantitative Efficacy Data

The in vitro and in vivo efficacy of **B1912** was assessed across various cancer models. The data demonstrate potent and selective activity in cell lines with activating mutations in the RAS/RAF pathway.

Table 1: In Vitro Cell Proliferation Inhibition

Cell Line	Cancer Type	Key Mutation	B1912 IC ₅₀ (nM)
A-375	Malignant Melanoma	BRAF V600E	5.2
HT-29	Colorectal Cancer	BRAF V600E	8.1
HCT-116	Colorectal Cancer	KRAS G13D	15.7
Calu-6	Lung Adenocarcinoma	KRAS G12C	22.4
MCF-7	Breast Cancer	PIK3CA E545K	> 1000
PC-3	Prostate Cancer	PTEN null	> 1000

Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models

Xenograft Model	Treatment	Dose (mg/kg, oral, QD)	Tumor Growth Inhibition (%)
A-375 (Melanoma)	Vehicle	-	0
B1912	10	45	
B1912	30	88	
HT-29 (Colorectal)	Vehicle	-	0
B1912	10	38	
B1912	30	79	

Experimental Protocols

In Vitro Cell Proliferation Assay

- Cell Culture: Human cancer cell lines were obtained from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

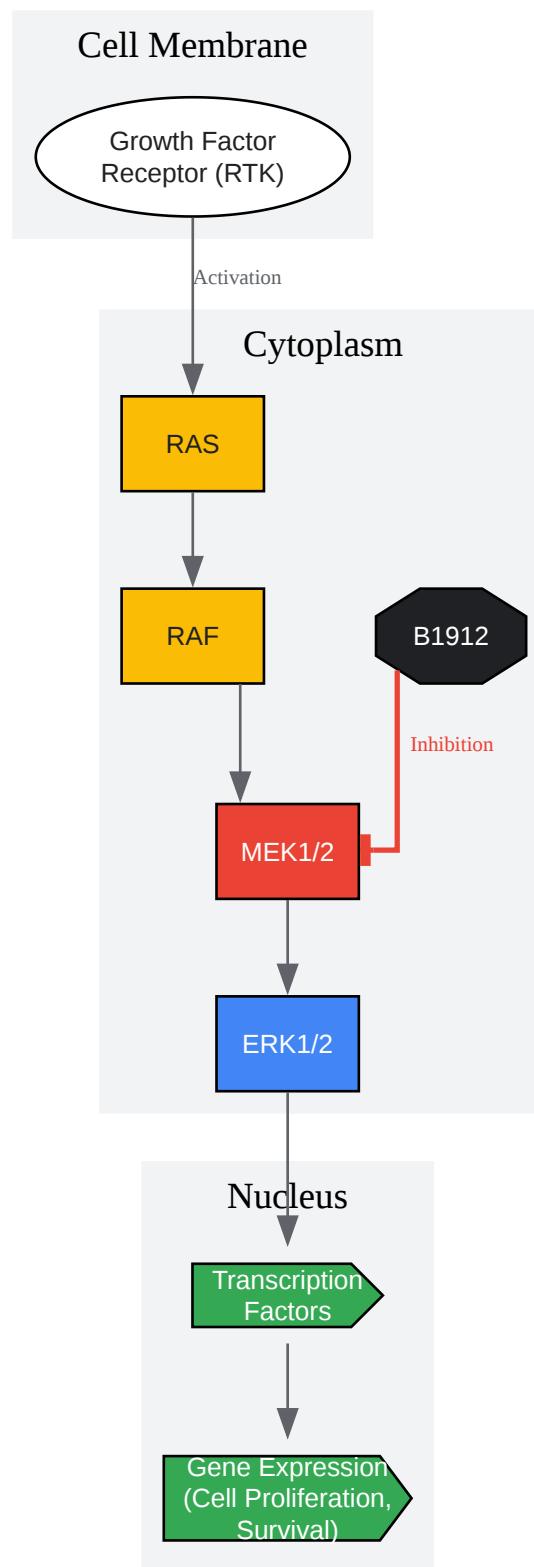
- Assay Protocol: Cells were seeded into 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with a 10-point, 3-fold serial dilution of **B1912** (ranging from 0.1 nM to 20 μ M) or DMSO vehicle control. After 72 hours of incubation, cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured on a plate reader.
- Data Analysis: The half-maximal inhibitory concentration (IC_{50}) values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

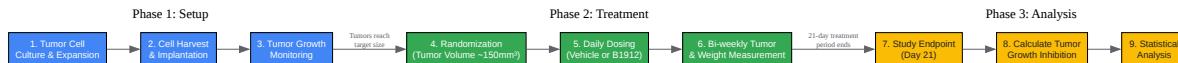
In Vivo Xenograft Tumor Model

- Animal Husbandry: All animal experiments were conducted in accordance with institutional guidelines. Female athymic nude mice (6-8 weeks old) were used.
- Tumor Implantation: 1×10^7 A-375 or HT-29 cells suspended in 100 μ L of Matrigel/PBS (1:1) were subcutaneously implanted into the right flank of each mouse.
- Treatment: When tumors reached an average volume of 150-200 mm^3 , mice were randomized into treatment groups (n=8 per group). **B1912** was formulated in 0.5% methylcellulose with 0.2% Tween-80 and administered orally once daily (QD) at the indicated doses. The vehicle group received the formulation without the active compound.
- Efficacy Evaluation: Tumor volume was measured twice weekly using digital calipers and calculated with the formula: (Length x Width²)/2. Body weight was monitored as an indicator of toxicity. At the end of the 21-day study, the percent Tumor Growth Inhibition (% TGI) was calculated as: $(1 - [\Delta T / \Delta C]) \times 100$, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the vehicle control group.

Visualizations: Pathways and Workflows

B1912 Mechanism of Action in the MAPK Pathway



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